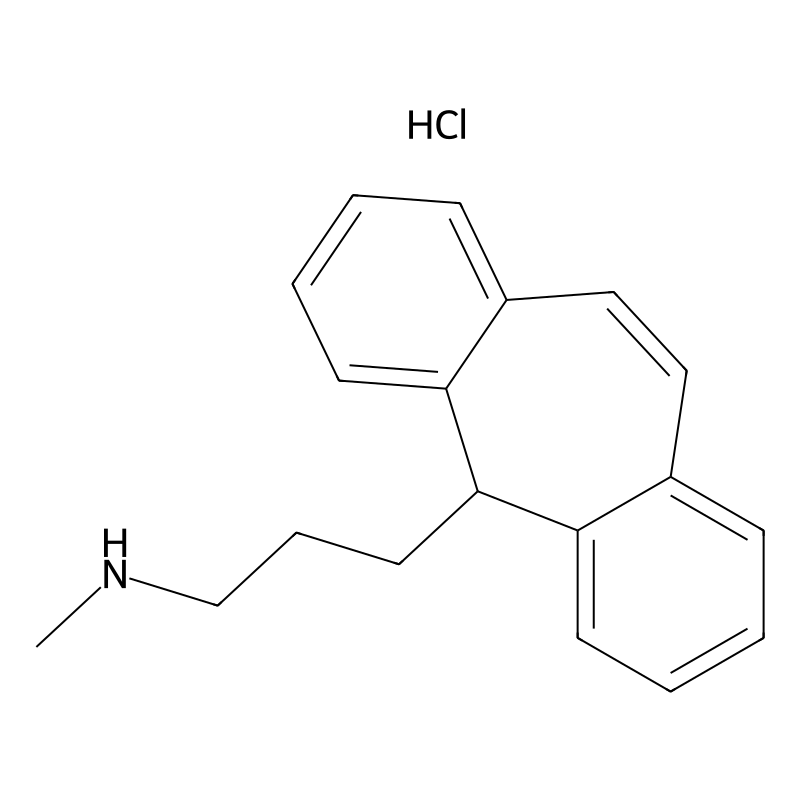

Protriptyline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protriptyline hydrochloride is a tricyclic antidepressant derived from dibenzocycloheptene. Its chemical formula is and it is known for its role in treating major depressive disorders. The compound operates primarily by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin, thereby enhancing their availability in the synaptic cleft. This mechanism is thought to contribute to its mood-elevating effects in depressed individuals while having minimal impact on non-depressed individuals, where it may induce sedation instead .

The exact mechanism by which protriptyline exerts its antidepressant effect is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters serotonin and norepinephrine in the brain. These neurotransmitters play a role in regulating mood, sleep, and appetite []. Protriptyline inhibits the reuptake of these neurotransmitters by neurons, allowing them to remain active for a longer duration in the synaptic cleft [].

Probing Neurotransmitter Systems

One of the main areas of research involving protriptyline hydrochloride focuses on its interaction with neurotransmitter systems in the brain. Protriptyline hydrochloride is a potent inhibitor of norepinephrine reuptake. [] Norepinephrine is a neurotransmitter involved in mood regulation, alertness, and focus. By preventing the reuptake of norepinephrine, protriptyline hydrochloride can increase its availability in the synapse, potentially leading to mood-elevating effects. []

Research studies utilize protriptyline hydrochloride to investigate the role of the noradrenergic system in various neurological and psychiatric conditions. [] This can provide valuable insights into the pathophysiology of these disorders and aid in the development of novel treatments.

Understanding Pain Mechanisms

Protriptyline hydrochloride exhibits analgesic (pain-relieving) properties, making it a subject of research in pain management. [] Studies suggest that it may work through various mechanisms, including modulation of neurotransmitters involved in pain perception and descending pain pathways in the spinal cord. [, ]

Researchers employ protriptyline hydrochloride to explore its effectiveness in different pain conditions, such as neuropathic pain, chronic pain syndromes, and pain associated with migraines. [, ] These investigations can contribute to the development of more targeted pain management strategies.

Investigating Sleep and Wakefulness Regulation

Protriptyline hydrochloride demonstrates effects on sleep architecture, potentially promoting deeper sleep stages. [] This has led researchers to explore its potential use in treating sleep disorders characterized by sleep fragmentation or difficulty maintaining sleep. []

Studies investigate the impact of protriptyline hydrochloride on sleep parameters and its potential role in improving sleep quality in individuals with sleep disturbances. []

- Inhibition of Norepinephrine Reuptake:

- Inhibition of Serotonin Reuptake:

These reactions contribute to the antidepressant properties of Protriptyline by increasing the concentration of these neurotransmitters in the brain.

The biological activity of Protriptyline hydrochloride is primarily linked to its action on neurotransmitter systems:

- Norepinephrine Transporter: Protriptyline has a high affinity for the norepinephrine transporter, with an inhibition constant (Ki) of approximately 1.41 nM, indicating potent action in blocking norepinephrine reuptake .

- Serotonin Transporter: It also affects serotonin reuptake, albeit to a lesser extent, with a Ki value around 19.6 nM .

- Anticholinergic Effects: The compound exhibits anticholinergic properties, contributing to side effects such as dry mouth and blurred vision due to its action on muscarinic receptors.

The synthesis of Protriptyline hydrochloride typically involves multi-step organic reactions starting from simpler precursors. A common synthetic pathway includes:

- Formation of the Dibenzocycloheptene Core: This can be achieved through cyclization reactions involving phenolic compounds.

- Alkylation: The introduction of an alkyl amine substituent is performed using alkyl halides and appropriate nucleophiles.

- Hydrochloride Salt Formation: The free base form of Protriptyline can be converted into its hydrochloride salt by treatment with hydrochloric acid.

These steps ensure the production of the active pharmaceutical ingredient suitable for therapeutic use.

Protriptyline hydrochloride is primarily used for:

- Major Depressive Disorder: It is effective in treating symptoms associated with depression.

- Neuropathic Pain Management: The compound also finds application in alleviating certain types of chronic pain, particularly neuropathic pain .

- Sleep Disorders: Due to its sedative properties, it may be used off-label for managing sleep disturbances.

Protriptyline hydrochloride interacts with various drugs and substances, potentially leading to increased side effects or altered efficacy:

- Gastrointestinal Bleeding Risk: Co-administration with acetylsalicylic acid may heighten the risk of gastrointestinal bleeding .

- Serotonin Syndrome: When combined with other serotonergic agents, there is a risk of serotonin syndrome, which can be life-threatening .

- Cardiac Effects: Caution is advised when used alongside other medications that affect cardiac rhythm due to potential QT prolongation .

Several compounds share structural and functional similarities with Protriptyline hydrochloride. Here are a few notable examples:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amitriptyline | Tricyclic antidepressant | Inhibits norepinephrine and serotonin reuptake | More sedative effects; often used for pain relief |

| Nortriptyline | Metabolite of amitriptyline | Similar reuptake inhibition | Lower sedative effect; better tolerated |

| Desipramine | Tricyclic antidepressant | Primarily norepinephrine reuptake inhibitor | Less anticholinergic activity |

| Doxepin | Tricyclic antidepressant | Inhibits reuptake; antihistamine properties | Strong antihistamine effects |

Uniqueness of Protriptyline Hydrochloride

Protriptyline hydrochloride is unique due to its specific chemical structure that allows for distinct interactions with neurotransmitter systems. Its balanced activity on both norepinephrine and serotonin transporters makes it effective for treating depression while also providing analgesic properties that are not as pronounced in some other tricyclic antidepressants. Additionally, its relatively long half-life allows for sustained therapeutic effects over extended periods .

Synthetic Routes and Precursor Chemistry

Protriptyline hydrochloride synthesis involves the construction of the dibenzocycloheptene core structure followed by introduction of the propylamine side chain. The most established synthetic route begins with dibenzocycloheptatriene, which serves as the primary starting material for commercial production [1].

The key precursor for protriptyline synthesis is 5H-dibenzo[a,d]cycloheptene, which is prepared from trienone through reduction with sodium borohydride. The trienone starting material undergoes reduction in methanol with sodium borohydride at temperatures reaching 60°C, followed by reflux at 72°C for 0.5 hours. This reduction step yields the corresponding trienol with 90-100% efficiency [1].

The trienol intermediate is subsequently dehydrated using concentrated hydrochloric acid in isopropanol at 82°C for 2-4 hours to produce dibenzocycloheptatriene. This dehydration reaction proceeds with 88.4% yield and requires careful temperature control to avoid decomposition [1].

The primary synthetic pathway involves coupling dibenzocycloheptatriene with 1-bromo-3-chloropropane through lithium-mediated chemistry. The dibenzocycloheptatriene is first deprotonated using 1-1.5 equivalents of n-butyllithium in tetrahydrofuran at temperatures between -25°C and 0°C. The resulting lithium anion intermediate is then coupled with bromochloropropane at low temperatures to form 5-(chloropropyl)-dibenzocycloheptatriene with 80% yield [1].

The final step involves displacement of the chloride with methylamine in a nucleophilic substitution reaction. This amination step utilizes excess methylamine in the presence of tetrabutylammonium iodide catalyst at 50-60°C for 10-36 hours in a methanol/toluene solvent system. The conversion rate exceeds 95%, yielding crude protriptyline which is subsequently converted to the hydrochloride salt [1].

Alternative synthetic approaches have been reported involving ketone intermediates. One method utilizes 5-oxo-10,11-dihydro-5H-dibenzo[a,d]cycloheptadiene and 3-dimethylaminopropyl magnesium bromide, followed by treatment with hydrochloric acid and dehydration to obtain the final product [2].

Polymorphic Form Synthesis (Form A vs. Form B)

Form B synthesis requires specific conditions using keto solvents. The preparation involves suspending protriptyline free base in acetone at concentrations ranging from 5-15%, preferably 8-12%. Hydrochloric acid gas is bubbled through the suspension at 20-25°C until saturation is achieved. The resulting solid is recovered through filtration or centrifugation, washed with acetone, and dried under vacuum at room temperature. This process yields Form B with purity exceeding 99.9% and a yield of 95% [3].

Form A preparation utilizes a different crystallization approach. The process involves dissolving Form B in hot alcoholic solvents, typically isopropanol at reflux temperature (82°C). The solution is then cooled to 15-20°C to induce crystallization of Form A. The concentration of Form B in the starting solution ranges from 4-8%, preferably 5-6%. This conversion process achieves 85% yield with purity of 99.95% [3].

X-ray powder diffraction (XRPD) analysis distinguishes the two forms by their characteristic diffraction patterns. Form A exhibits intense diffraction peaks at 9.08, 11.78, 16.46, 19.31, 23.69, and 25.10 ± 0.2 in 2θ. Form B shows distinct peaks at 8.87, 17.36, 17.87, and 24.08 ± 0.2 in 2θ [3].

An alternative preparation method for Form A involves direct crystallization from protriptyline free base in keto solvents using aqueous hydrochloric acid instead of gaseous hydrogen chloride. This method uses 37% hydrochloric acid solution in 1-1.5 equivalents, more preferably 1-1.2 equivalents, with optional seeding and cooling to 15-20°C to precipitate Form A crystals [3].

Purification and Crystallization Methods

Purification of protriptyline hydrochloride involves multiple stages to achieve pharmaceutical-grade purity. The crude protriptyline hydrochloride undergoes recrystallization using methyl ethyl ketone (MEK) and water systems. The process begins with dissolving crude material in MEK/water solution (containing 2.9-3.1% water) at 75-77°C with activated carbon treatment for decolorization [1].

The carbon treatment utilizes Darco G60 activated carbon at approximately 5% by weight of the crude material. The hot solution is filtered through precoated filter aid to remove carbon and other impurities. The filtrate undergoes atmospheric distillation to concentrate the solution until a thick slurry forms [1].

Water content monitoring is critical during the concentration step. Karl Fischer titration ensures water content remains below 0.3% to prevent hydrate formation. If water content exceeds this threshold, additional distillation cycles are required [1].

Crystallization is induced by controlled cooling from the distillation temperature to 20-25°C over 2 hours, followed by further cooling to 2-5°C. The crystalline product is recovered by filtration and washed with cold MEK. Final drying occurs under vacuum at 50°C until loss on drying (LOD) is less than 0.10% [1].

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods provide analytical control during purification. These techniques enable monitoring of impurities and ensure compliance with pharmaceutical quality standards [6] [7].

Solid-phase extraction methods using molecularly imprinted polymer nanoparticles (MIP-NPs) have been developed for selective extraction and concentration of protriptyline. These MIP-NPs are synthesized using suspension polymerization in silicon oil with methacrylic acid as functional monomer and ethylene glycol dimethacrylate as cross-linker. This approach achieves relative standard deviations of 3.4% and 4.1% for water and plasma samples respectively [8].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of protriptyline hydrochloride faces several technical challenges requiring specialized equipment and process control measures. Temperature control during the lithium-mediated coupling reaction represents a critical challenge, as temperatures must be maintained between -25°C and 0°C for extended periods. Industrial implementations require specialized cooling systems capable of maintaining these low temperatures while handling large volumes of tetrahydrofuran solvent [1].

Handling of methylamine gas presents safety and engineering challenges in manufacturing environments. Methylamine is condensed at -10°C to provide liquid methylamine, requiring specialized cryogenic handling systems and safety protocols. The use of pressure vessels and specialized gas handling equipment increases capital requirements and operational complexity [1].

Solvent recovery and recycling systems are essential for economic viability. The process utilizes significant quantities of tetrahydrofuran, methanol, and toluene. Industrial operations implement distillation and purification systems to recover and reuse these solvents, typically achieving 85-95% recovery rates [1].

Quality control challenges include monitoring of residual solvents, impurities, and polymorphic form purity. Good Manufacturing Practices (GMP) compliance requires validated analytical methods and in-process controls. Protriptyline manufacturers must adhere to rigorous testing protocols including chromatographic analysis for impurity profiles and X-ray diffraction for polymorphic form verification [9] [10].

Scale-up considerations include heat transfer limitations during the exothermic amination reaction. The reaction generates significant heat when methylamine displaces the chloride group, requiring precise temperature control to prevent decomposition or formation of by-products. Industrial reactors incorporate internal cooling coils and external heat exchangers to manage thermal loads [1].

Waste treatment and environmental considerations present additional challenges. The synthesis generates halide-containing waste streams requiring specialized treatment before disposal. Aqueous waste streams contain methylamine and organic solvents necessitating biological or chemical treatment systems [1].

Regulatory compliance adds complexity to manufacturing operations. Protriptyline manufacturers must maintain Drug Master Files (DMF) with regulatory authorities and undergo periodic inspections. Documentation requirements include batch records, analytical data, and stability studies demonstrating product quality over extended storage periods [11].

Thermodynamic Properties

Protriptyline hydrochloride exhibits distinct thermodynamic characteristics that reflect its molecular structure and crystalline nature. The compound demonstrates a well-defined melting point of 169-171°C [1] [2] [3], which indicates strong intermolecular forces within the crystal lattice structure. This relatively high melting point is characteristic of organic hydrochloride salts with extensive aromatic conjugation systems.

The molecular weight of protriptyline hydrochloride is precisely 299.84 g/mol [4] [2] [5], corresponding to the molecular formula C₁₉H₂₂ClN. The hydrochloride salt form represents the addition of hydrochloric acid to the free base form of protriptyline, which has a molecular weight of 263.38 g/mol [6] .

Solubility characteristics represent a critical aspect of the compound's thermodynamic behavior. Protriptyline hydrochloride demonstrates excellent aqueous solubility at 50 mg/mL [2] [3] [8], representing a significant improvement over the free base form, which exhibits limited water solubility of only 1.04 mg/L [6] . This enhanced solubility of the hydrochloride salt is attributed to the ionization of the amine group, which facilitates hydrogen bonding with water molecules and electrostatic interactions.

The compound shows enhanced solubility in organic solvents, particularly demonstrating 60 mg/mL solubility in dimethyl sulfoxide [9] [10]. This solubility profile reflects the amphiphilic nature of the molecule, containing both hydrophobic aromatic regions and hydrophilic ionizable groups.

The pKa value of protriptyline hydrochloride is 8.2 at 25°C [2] [3] [8], indicating that the compound exists predominantly in its protonated form under physiological conditions. This basic character is attributed to the tertiary amine functionality in the propyl side chain, which can readily accept protons from aqueous solutions.

The compound exhibits hygroscopic properties [2] [3] [8], meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates careful storage conditions to maintain chemical stability and prevent degradation.

Spectroscopic Characterization

Protriptyline hydrochloride demonstrates characteristic spectroscopic properties that enable structural identification and quantitative analysis across multiple analytical techniques.

Ultraviolet-Visible Spectroscopy reveals two prominent absorption maxima in methanolic solutions. The primary absorption occurs at 208.0 ± 1.0 nm with a molar absorptivity of 32,000 ± 3,000 L mol⁻¹ cm⁻¹ [11], corresponding to π→π* transitions within the aromatic ring system. A secondary absorption maximum appears at 292.0 ± 1.0 nm with a molar absorptivity of 15,000 ± 1,500 L mol⁻¹ cm⁻¹ [11], attributed to extended conjugation between the benzene rings and the central cycloheptene system.

Infrared Spectroscopy provides definitive structural confirmation through characteristic absorption bands. The compound exhibits diagnostic peaks corresponding to aromatic carbon-hydrogen stretching vibrations, carbon-carbon aromatic stretching modes, and nitrogen-hydrogen stretching frequencies [12]. The IR spectrum serves as a primary identification tool in pharmaceutical analysis, with reference spectra established in potassium bromide pellets.

Nuclear Magnetic Resonance Spectroscopy offers detailed structural elucidation through both proton and carbon-13 NMR techniques [11]. The ¹H NMR spectrum reveals characteristic chemical shifts for the aromatic protons, the methylene protons of the propyl chain, and the N-methyl group. The ¹³C NMR spectrum provides information about the carbon framework, confirming the tricyclic structure and side chain connectivity.

Mass Spectrometry analysis yields the molecular ion peak corresponding to the exact molecular weight, confirming the molecular formula and structural integrity [13] [6]. Electron spray ionization mass spectrometry provides fragmentation patterns that support structural assignment and purity assessment.

Photophysical Properties and Triplet-State Dynamics

Protriptyline hydrochloride exhibits complex photophysical behavior that has significant implications for its stability and potential phototoxicity. The compound demonstrates fluorescence emission that varies significantly with solvent environment [14] [15]. Fluorescence lifetime measurements reveal monoexponential decay kinetics, indicating a single dominant excited state relaxation pathway under normal conditions.

Triplet state formation has been definitively confirmed through nanosecond laser flash photolysis studies at 266 nm [14] [16] [15]. Under low laser intensity conditions, the compound forms a stable triplet-triplet transient intermediate, which represents a key photochemical species. The triplet state exhibits a characteristic absorption spectrum and demonstrates reactivity toward molecular oxygen.

Singlet oxygen generation occurs as a consequence of triplet state formation [14] [16] [15]. The triplet state of protriptyline hydrochloride efficiently sensitizes molecular oxygen to produce singlet oxygen, which contributes to the compound's photochemical reactivity and potential for photooxidative processes.

At higher laser intensities, the compound undergoes biphotonic processes that generate additional reactive intermediates, including solvated electrons and radical cations [14] [15]. These high-energy processes represent potential pathways for photodegradation and may contribute to the phototoxic effects observed with this compound.

The quantum yield of fluorescence varies considerably with solvent polarity and hydrogen bonding capability [14] [15]. In organic solvents, the quantum yield ranges from 0.17 to 0.81, with ethanol providing the highest fluorescence efficiency. This solvent dependence reflects the sensitivity of the excited state to environmental interactions.

Photodegradation represents a significant stability concern for protriptyline hydrochloride [16] [17]. Exposure to ultraviolet light results in the formation of multiple photoproducts, including dimers and oxidized derivatives. These photochemical reactions are enhanced in aqueous solutions and can lead to loss of pharmaceutical activity.

LogP, Water Solubility, and Partition Coefficients

The logarithmic partition coefficient between octanol and water represents a fundamental measure of lipophilicity for protriptyline hydrochloride. The compound exhibits a LogP value of 4.7 [18] [8] , indicating highly lipophilic character. This high lipophilicity reflects the extensive aromatic ring system and the relatively small polar surface area of the molecule.

Water solubility demonstrates significant differences between the free base and hydrochloride salt forms. The free base exhibits extremely limited aqueous solubility of 1.04 mg/L [6] , while the hydrochloride salt shows dramatically enhanced solubility of 50 mg/mL [2] [3] [8]. This improvement represents nearly a 50,000-fold increase in water solubility upon salt formation.

The compound demonstrates excellent solubility in organic solvents, particularly dimethyl sulfoxide at 60 mg/mL [9] [10]. This solubility profile enables the compound to partition readily into biological membranes while maintaining sufficient aqueous solubility for pharmaceutical formulation.

Polar surface area calculations yield a value of 12.03 Ų , which is relatively small for a pharmaceutical compound. This low polar surface area contributes to the compound's ability to cross biological membranes, including the blood-brain barrier, which is essential for its central nervous system activity.

The bioavailability of protriptyline hydrochloride following oral administration ranges from 77-93% [18], reflecting efficient absorption from the gastrointestinal tract. This high bioavailability is consistent with the compound's lipophilic character and its ability to traverse biological membranes.

Tissue distribution studies indicate that protriptyline hydrochloride demonstrates rapid and extensive tissue penetration [18]. The compound readily crosses the blood-brain barrier and achieves therapeutic concentrations in the central nervous system, which is necessary for its antidepressant activity.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

FDA Medication Guides

Protriptyline Hydrochloride

TABLET;ORAL

TEVA WOMENS

07/17/2014